molecular formula C9H7ClN2 B1603811 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile CAS No. 854267-89-3

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

Cat. No.: B1603811
CAS No.: 854267-89-3
M. Wt: 178.62 g/mol
InChI Key: FBIJKNDFKKNDOI-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is an organic compound with the molecular formula C9H7ClN2 It is a derivative of pyridine, featuring a cyclopropane ring attached to the pyridine ring at the 3-position, with a chlorine atom at the 6-position and a nitrile group at the cyclopropane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with diazomethane to form the cyclopropane ring, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of a catalyst, such as a transition metal complex, and are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile employed.

Scientific Research Applications

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of new therapeutic agents.

    Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromopyridin-3-YL)cyclopropanecarbonitrile
  • 1-(6-Fluoropyridin-3-YL)cyclopropanecarbonitrile
  • 1-(6-Methylpyridin-3-YL)cyclopropanecarbonitrile

Uniqueness

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness affects its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-2-1-7(5-12-8)9(6-11)3-4-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIJKNDFKKNDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623037
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854267-89-3
Record name 1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred mixture of the (6-chloropyridin-3-yl)acetonitrile (8.00 g, 0.0524 mol), benzyltriethylammonium chloride (0.8 g, 0.004 mol), and 1-bromo-2-chloro-ethane (8.69 mL, 0.105 mol) was added dropwise sodium hydroxide, 50% aqueous solution (16.1 mL, 0.419 mol) at 50° C. After stirring for 2 h, the reaction mixture was diluted with water and the resulting layers were separated. The aqueous layer was extracted with dichloromethane. The combined organic layers were washed with 1N HCl and brine successively, dried with magnesium sulfate, filtered, and concentrated in-vacuo. The crude product was purified by combiflash to obtain 2.5 g of pure product as a white solid.
Quantity
8 g
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8.69 mL
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0.8 g
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Synthesis routes and methods II

Procedure details

6.5 g (0.217 mol) of 80% strength sodium hydride in white oil are suspended in 170 ml of tetrahydrofuran and a solution of 15.3 g (0.1 mol) of 6-chloro-pyridine-3-acetonitrile in 60 ml of tetrahydrofuran is added dropwise. The mixture is stirred until completion of gas evolution, cooled and a solution of 14.3 g (0.1 mol) of 1-bromo-2-chloro-ethane in 15 ml of tetrahydrofuran are added dropwise at 5°-20° C. The mixture is stirred for 2 hours at room temperature, poured into concentrated sodium chloride solution and extracted using ether. The crude product, freed from solvent, is taken up in ethyl acetate and filtered through a bed of 200 g of silica gel. 14.3 g of a brownish, semi-crystalline material are thus obtained, which is purified by bulb tube distillation. 5.8 g (32.5% of theory) of an oil, which solidifies on cooling, are distilled at an apparatus temperature of 130°-140° C. and 0.08 mbar.
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15.3 g
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60 mL
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14.3 g
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15 mL
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170 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared from (6-chloro-pyridin-3-yl)-acetonitrile and 1,2-dibromoethane following a procedure analogous to that described in Step 3 for Intermediate 4. Yield: 43% of theory; LC (method 3): tR=2.71 min; Mass spectrum (ESI+): m/z=179/181 (Cl) [M+H]+.
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43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Reactant of Route 3
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Reactant of Route 4
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Reactant of Route 5
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile
Reactant of Route 6
1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

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